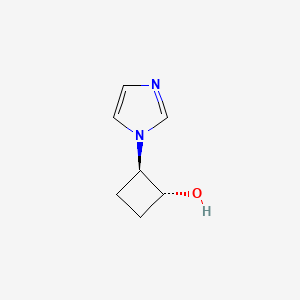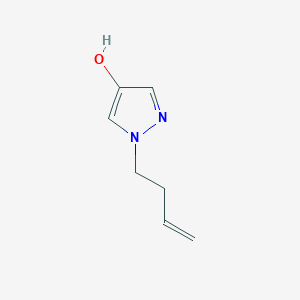
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(pyrazolyl)methanes, which includes bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, involves two main strategies . The first involves one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . The second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .
Molecular Structure Analysis
The molecular structure of bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is complex, with a molecular formula of C10H21Cl3N6. It is related to the structure of 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, which has a 5-membered ring structure with three carbon atoms and two neighboring nitrogen atoms .
Chemical Reactions Analysis
Bis(pyrazolyl)methanes, including bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, are involved in various chemical reactions . They exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
Pyrazole derivatives, including bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, have been studied for their antioxidant and anticancer properties. These compounds have shown potential in scavenging free radicals and exhibiting cytotoxicity against certain cancer cell lines . For instance, they have been evaluated for their radical scavenging activity and tested in vitro on colorectal carcinoma cells, indicating their potential as therapeutic agents in cancer treatment .
Organic Light-Emitting Diode (OLED) Applications
The compound has applications in the field of organic electronics , particularly in the development of OLEDs. Pyrazole derivatives can be used to synthesize platinum (II) complexes that exhibit green fluorescence, which is valuable for creating efficient organic light-emitting structures . These complexes can be tuned for their electronic and photophysical parameters, making them suitable for modern photovoltaic devices .
γ-Secretase Modulators
In the pharmaceutical industry, bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is involved as a reagent in the synthesis of aminothiazoles . These compounds act as γ-secretase modulators, which are important in the context of Alzheimer’s disease research and therapy .
JAK2 Inhibitors for Myeloproliferative Disorders
This pyrazole derivative is also used in the preparation of amino-pyrido-indol-carboxamides , which serve as potential JAK2 inhibitors. JAK2 inhibitors are significant in the treatment of myeloproliferative disorders, providing a therapeutic approach to these conditions .
TGF-β1 and Active A Signaling Inhibitors
The compound is a precursor in the synthesis of pyridine derivatives that inhibit TGF-β1 and active A signaling. These signaling pathways are crucial in various biological processes, and their inhibition can be beneficial in treating conditions like fibrosis and certain cancers .
c-Met Kinase Inhibitors for Cancer Treatment
Another application is the preparation of MK-2461 analogs , which are inhibitors of c-Met kinase. These inhibitors are explored for their potential in cancer therapy, as c-Met plays a role in tumor growth and metastasis .
Eigenschaften
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQJGXVLNHOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)


![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)
![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)
![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)
